2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide
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Overview
Description
2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is an organic compound with a complex structure that includes a fluorophenyl group, a sulfanyl group, a morpholinyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorothiophenol with 2-bromo-N-(4-morpholinyl)benzamide under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the fluorophenyl ring.
Scientific Research Applications
2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide
- 2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide
- 2-[(4-methylphenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide
Uniqueness
2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts specific chemical properties such as increased lipophilicity and potential biological activity
Properties
CAS No. |
723738-82-7 |
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Molecular Formula |
C18H19FN2O2S |
Molecular Weight |
346.4g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C18H19FN2O2S/c19-14-5-7-15(8-6-14)24-13-18(22)20-16-3-1-2-4-17(16)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |
InChI Key |
KHJZEBCUAPRHDL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)F |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)F |
Origin of Product |
United States |
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